
3-Boc-amino-2-oxo-pyrrolidin-3-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid, can be achieved via asymmetric Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid is a versatile scaffold for novel biologically active compounds . It can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
3-Boc-amino-2-oxo-pyrrolidin-3-carbonsäure: Derivate wurden synthetisiert und auf ihre antioxidativen Eigenschaften getestet. Diese Verbindungen sind in der Lage, Oxidationsvorgänge zu verlangsamen oder zu hemmen, die oft unter dem Einfluss reaktiver Sauerstoffspezies (ROS) stehen. ROS können Zellstrukturen schädigen, darunter Kohlenhydrate, Nukleinsäuren, Lipide und Proteine, und ihre Funktionen verändern. Die antioxidative Aktivität dieser Derivate ist entscheidend für die Stabilisierung von Lebensmittelprodukten, Polymermaterialien, Petrochemikalien, Kosmetika und Pharmazeutika .
Antiproliferative Aktivität
Derivate der This compound haben vielversprechende Ergebnisse in der antiproliferativen Aktivität gezeigt, insbesondere gegen Leberkarzinomzellinien (HEPG2). Dies deutet auf potenzielle Anwendungen in der Krebsforschung hin, bei denen diese Verbindungen zur Hemmung des Wachstums von Krebszellen eingesetzt werden könnten. Die Struktur-Aktivitäts-Beziehung (SAR) dieser Derivate liefert Einblicke in ihre Wirksamkeit als Antitumormittel .
Safety and Hazards
Zukünftige Richtungen
Given its versatility in scientific research, 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid has potential applications in fields like drug discovery, organic synthesis, and material science. Its unique structure allows for the design of new pyrrolidine compounds with different biological profiles , suggesting promising future directions in medicinal chemistry and related fields.
Biochemische Analyse
Dosage Effects in Animal Models
The effects of 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid exerts its optimal effects without causing toxicity .
Metabolic Pathways
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the catabolism and synthesis of proline. For instance, it can influence the activity of proline dehydrogenase and pyrroline-5-carboxylate reductase, enzymes that are crucial for the regulation of proline levels in cells. Additionally, 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can interact with amino acid transporters that facilitate its uptake into cells. Once inside the cells, 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid can bind to specific proteins that regulate its localization and accumulation. These interactions are crucial for its biological activity and effects on cellular function .
Subcellular Localization
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid is localized in specific subcellular compartments, which influences its activity and function. It can be targeted to the mitochondria, where it interacts with enzymes involved in proline metabolism. Additionally, 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid can undergo post-translational modifications that direct it to specific organelles, thereby influencing its subcellular localization and biological activity .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-9(2,3)17-8(16)12-10(7(14)15)4-5-11-6(10)13/h4-5H2,1-3H3,(H,11,13)(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZKJGNWYVGPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B1445697.png)

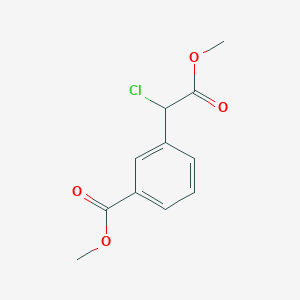

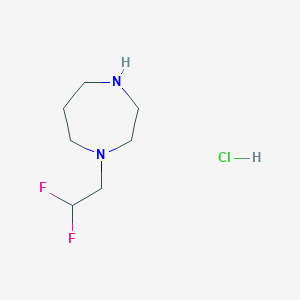
![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)
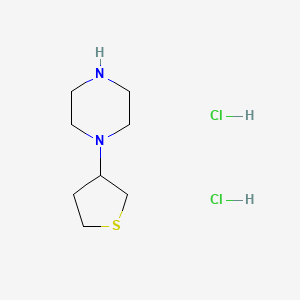

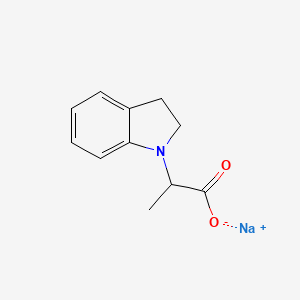
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)

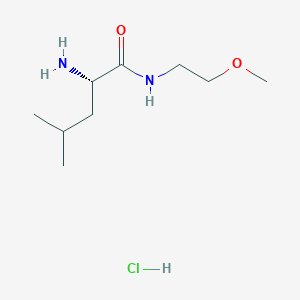

![3-(2-(4-(4-Fluoro-2-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)
